N-[(3-Formylphenyl)methyl]butanamide
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[(3-formylphenyl)methyl]butanamide |
InChI |
InChI=1S/C12H15NO2/c1-2-4-12(15)13-8-10-5-3-6-11(7-10)9-14/h3,5-7,9H,2,4,8H2,1H3,(H,13,15) |
InChI Key |
AMYFAYONLXHVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]butanamide typically involves the reaction of 3-formylbenzylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality and quantity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Formylphenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: 3-(Carboxyphenyl)methylbutanamide
Reduction: 3-(Hydroxymethylphenyl)methylbutanamide
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
N-[(3-Formylphenyl)methyl]butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-[(3-Formylphenyl)methyl]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
4-(3-Formylphenyl)-N-(quinolin-8-yl)butanamide (3t)
- Structure: Features a quinolin-8-yl group instead of a benzyl substituent.
- Synthesis : Prepared via palladium-catalyzed coupling of 3-formylphenylboronic acid under anhydrous conditions, yielding 75% purity .
- Key Differences: The quinoline group enhances π-π stacking interactions and alters electronic properties compared to the simpler benzyl group in the target compound. This makes 3t more suited for applications requiring extended conjugation or coordination with transition metals.
N-(3-Methylphenyl)-2-phenylbutanamide
- Structure : Contains a 3-methylphenyl and a 2-phenyl substituent on the butanamide chain.
- Molecular Formula: C₁₇H₁₉NO (253.34 g/mol) vs. C₁₂H₁₃NO₂ (207.25 g/mol for N-[(3-Formylphenyl)methyl]butanamide).
- Physicochemical Properties : The absence of a formyl group reduces polarity, leading to lower solubility in polar solvents compared to the target compound .
3-Methyl-N-(2-phenylethyl)butanamide
- Structure : Substituted with a phenethyl group and a methyl branch on the butanamide chain.
- Molecular Weight: 205.30 g/mol (C₁₃H₁₉NO), lighter than the target compound due to the lack of a formyl group.
Pharmacologically Active Analogues
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (Ortho-fluorobutyryl fentanyl)
- Structure : Incorporates a piperidine ring and fluorophenyl group, typical of opioid receptor agonists.
- Key Differences : The piperidine and fluorophenyl moieties confer potent μ-opioid receptor affinity, unlike the target compound, which lacks such pharmacophoric elements .
C4-CER Analogs (e.g., C4-GlcCER)
Substituent-Driven Functional Comparisons
Research Findings and Data
Spectroscopic Data Highlights
- This compound : Expected ¹H NMR signals include δ ~10.0 ppm (formyl proton) and δ ~7.4–8.1 ppm (aromatic protons).
- 3t: Displays similar formyl proton resonance but additional signals from the quinoline ring (δ ~8.8–9.0 ppm) .
Biological Activity
N-[(3-Formylphenyl)methyl]butanamide, a compound characterized by its unique structural properties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound with the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCC(=O)NCC1=CC=C(C=C1)C=O |
The compound features a formyl group attached to a phenyl ring and linked to a butanamide chain. Its synthesis typically involves the reaction of 3-formylbenzylamine with butanoyl chloride, utilizing triethylamine to neutralize byproducts during the reaction process .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Hydrogen Bonding : The amide group can form hydrogen bonds with active sites on target proteins.
- π-π Interactions : The aromatic ring can engage in π-π stacking interactions, influencing protein conformation and activity.
These interactions may modulate cell signaling pathways, leading to various biological effects such as antiproliferative actions in cancer cells .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been observed to possess cytotoxic effects against various human tumor cell lines .
Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that are crucial for cancer progression. This inhibition could lead to decreased proliferation and increased apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-formylphenyl)methylbutanamide | C₁₂H₁₅NO₂ | Contains a para-formyl group, differing biological activity |
| N-(phenyl)-3-methylbutanamide | C₁₂H₁₅N | Lacks amino substitution on the aromatic ring |
| N-(2-aminophenyl)-3-methylbutanamide | C₁₂H₁₅N₃O | Features an ortho-amino group affecting sterics |
The structural differences significantly affect their biological activities and therapeutic potentials .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating effective inhibition of cell growth .
- Enzyme Interaction Studies : In vitro assays revealed that this compound could inhibit specific kinases associated with tumor growth, suggesting its role in targeted cancer therapy .
- Comparative Cytotoxicity Analysis : Research comparing various derivatives showed that while some related compounds exhibited similar antiproliferative effects, this compound displayed superior activity against certain cancer types, highlighting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
